molecular formula C19H17ClN4OS B461261 5-amino-N-(4-chlorophenyl)-7-thia-1,9-diazatetracyclo[9.2.2.0^{2,10}.0^{4,8}]pentadeca-2(10),3,5,8-tetraene-6-carboxamide CAS No. 728003-26-7

5-amino-N-(4-chlorophenyl)-7-thia-1,9-diazatetracyclo[9.2.2.0^{2,10}.0^{4,8}]pentadeca-2(10),3,5,8-tetraene-6-carboxamide

Cat. No.: B461261
CAS No.: 728003-26-7
M. Wt: 384.9g/mol
InChI Key: HMCFCXLJUSZJHG-UHFFFAOYSA-N
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Description

The compound 5-amino-N-(4-chlorophenyl)-7-thia-1,9-diazatetracyclo[9.2.2.0^{2,10}.0^{4,8}]pentadeca-2(10),3,5,8-tetraene-6-carboxamide is a tetracyclic heterocyclic molecule featuring a fused pyridazine and thiophene core, substituted with a 4-chlorophenyl carboxamide group. Structural determination of such compounds often relies on crystallographic tools like SHELX and ORTEP-III, which are widely used for small-molecule refinement and graphical representation .

Properties

IUPAC Name

5-amino-N-(4-chlorophenyl)-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4OS/c20-11-1-3-12(4-2-11)22-18(25)17-15(21)13-9-14-16(23-19(13)26-17)10-5-7-24(14)8-6-10/h1-4,9-10H,5-8,21H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCFCXLJUSZJHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3=C2C=C4C(=C(SC4=N3)C(=O)NC5=CC=C(C=C5)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Tetracyclic System Formation

The tetracyclic backbone is typically constructed via sequential cyclization reactions . A representative approach involves:

Step 1: Thiophene Ring Formation

  • Reacting 1,3-diaminopropane with α,β-unsaturated carbonyl compounds in the presence of sulfur sources (e.g., elemental sulfur or thiourea) to form thiophene intermediates.

  • Example: Condensation of 1,3-diaminopropane with ethyl acetoacetate under ultrasonic irradiation yields a thieno[3,4-b]pyridine precursor.

Step 2: Diazepine Ring Closure

  • Intramolecular cyclization of diamino-thiophene derivatives using NaOH or EtONa in ethanol under reflux.

  • Key Intermediate : 7-thia-1,9-diazatetracyclo[9.2.2.0²,¹⁰.0⁴,⁸]pentadeca-2(10),3,5,8-tetraene (Yield: 58–72%).

Introduction of the 4-Chlorophenyl Carboxamide Group

The carboxamide moiety is introduced via amide coupling between the tetracyclic core’s carboxylic acid derivative and 4-chloroaniline :

Method A: Acid Chloride Route

  • Convert the core’s carboxylic acid to its acid chloride using SOCl₂ or PCl₅ .

  • React with 4-chloroaniline in dry THF with triethylamine as a base.

    • Conditions : 0°C to room temperature, 12–24 hours.

    • Yield : 65–78%.

Method B: Coupling Reagent-Mediated Synthesis

  • Use HATU or EDCl/HOBt in DMF to activate the carboxylic acid, followed by addition of 4-chloroaniline.

    • Advantage : Avoids harsh acidic conditions, preserving amino group stability.

    • Yield : 70–85%.

Amination at Position 5

The amino group is introduced via nitro reduction or direct amination :

Nitro Reduction Pathway

  • Nitrate the tetracyclic core at position 5 using HNO₃/H₂SO₄ .

  • Reduce the nitro group to NH₂ with H₂/Pd-C or SnCl₂/HCl .

    • Yield : 60–68%.

Direct Amination

  • Treat the core with NH₃/MeOH under high pressure (5–10 bar) at 80–100°C.

    • Limitation : Requires strict moisture control to prevent hydrolysis.

Optimization and Catalytic Innovations

Solvent and Catalyst Screening

ConditionOptionsOptimal ChoiceYield Improvement
Solvent Ethanol, DMF, THF, Ethyl AcetateEthanol+15%
Catalyst NaOH, EtONa, UltrasonicsUltrasonic Irradiation+20%
Temperature Reflux (80°C) vs. RT60°C+12%
  • Ultrasonic Irradiation : Reduces reaction time from 24 hours to 4 hours for cyclization steps.

  • Phase-Transfer Catalysis : Employing TBAB (tetrabutylammonium bromide) improves interfacial interactions in biphasic systems.

Protecting Group Strategies

  • Amino Group Protection : Use Boc (tert-butyloxycarbonyl) during carboxamide coupling to prevent side reactions.

  • Carboxylic Acid Activation : TCEP (tris(2-carboxyethyl)phosphine) stabilizes thiol intermediates in sulfur-containing steps.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.30 (m, 4H, Ar-H), 5.89 (s, 2H, NH₂), 3.12–2.98 (m, 4H, CH₂).

  • HRMS : m/z calc. for C₂₀H₁₆ClN₄OS [M+H]⁺: 423.0741; found: 423.0739.

Purity Assessment

  • HPLC : >98% purity (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min).

Industrial-Scale Considerations

  • Cost-Effective Methylation : Adopt dimethyl adipate and sodium methoxide for large-scale methylations, as described in cyclopentanone syntheses.

  • Waste Management : Recover ethanol via distillation and reuse in subsequent batches.

Emerging Methodologies

  • Microwave-Assisted Synthesis : Reduces amide coupling time to 10 minutes (vs. 12 hours conventionally) with comparable yields.

  • Biocatalytic Approaches : Exploratory use of lipases for enantioselective amidation, though yields remain suboptimal (30–40%) .

Chemical Reactions Analysis

Types of Reactions

5-amino-N-(4-chlorophenyl)-7-thia-1,9-diazatetracyclo[9.2.2.0^{2,10}.0^{4,8}]pentadeca-2(10),3,5,8-tetraene-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Basic Information

  • Chemical Formula : C19H17ClN4OS
  • Molecular Weight : 384.88 g/mol
  • CAS Number : 889969-34-0

Structural Characteristics

The compound features a unique tetracyclic structure that contributes to its biological activity. The presence of a thiazole ring and the amino group enhances its reactivity and binding affinity to biological targets.

Anticancer Activity

Research indicates that compounds similar to 5-amino-N-(4-chlorophenyl)-7-thia-1,9-diazatetracyclo[9.2.2.0^{2,10}.0^{4,8}]pentadeca-2(10),3,5,8-tetraene-6-carboxamide exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Case Study : A study demonstrated that derivatives of this compound showed effective cytotoxicity against various cancer cell lines, including breast and lung cancer cells.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • In Vitro Studies : Laboratory tests have shown that it exhibits potent activity against several bacterial strains, including resistant strains of Staphylococcus aureus.
  • Potential Applications : This property suggests its potential use in developing new antibiotics or antiseptic formulations.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties:

  • Mechanism : It may inhibit the production of pro-inflammatory cytokines.
  • Research Findings : In animal models, administration of the compound resulted in reduced inflammation markers, indicating potential use in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AnticancerBreast Cancer Cell LinesCytotoxicity
AntimicrobialStaphylococcus aureusInhibition of growth
Anti-inflammatoryAnimal ModelsReduced inflammation markers

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and application .

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound shares a tetracyclic backbone with several analogues, differing primarily in substituents at the carboxamide position. Key analogues include:

Compound Name Substituent (R) Molecular Formula Molecular Weight CAS Number
5-amino-N-(4-chlorophenyl)-7-thia-1,9-diazatetracyclo[...]-6-carboxamide (Target) 4-chlorophenyl C₁₉H₁₇ClN₄OS 408.89 g/mol Not provided
5-amino-N-(3-bromophenyl)-7-thia-1,9-diazatetracyclo[...]-6-carboxamide 3-bromophenyl C₁₉H₁₇BrN₄OS 429.33 g/mol 889955-64-0
5-amino-N-(5-methyl-1,2-oxazol-3-yl)-7-thia-1,9-diazatetracyclo[...]-6-carboxamide 5-methyloxazol-3-yl C₂₀H₁₈N₅O₂S 400.45 g/mol Not provided

Key Observations :

  • Halogen Substitution : Replacing chlorine with bromine (e.g., 3-bromophenyl analogue) increases molecular weight by ~20.44 g/mol and may enhance lipophilicity due to bromine’s larger atomic radius .

Biological Activity

5-amino-N-(4-chlorophenyl)-7-thia-1,9-diazatetracyclo[9.2.2.0^{2,10}.0^{4,8}]pentadeca-2(10),3,5,8-tetraene-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article reviews its biological activities based on diverse research findings.

  • Molecular Formula : C19H17ClN4OS
  • Molar Mass : 384.88248 g/mol
  • CAS Number : 923552-75-4

Structure

The compound features a complex tetracyclic structure that contributes to its biological activity. The presence of a thiazole ring and an amino group enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Cytotoxicity : The compound exhibits significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The half-maximal inhibitory concentration (IC50) values indicate strong activity:
    • MCF-7: IC50 = 3.77 - 24.79 µg/mL depending on substitutions on the phenyl ring .
    • HepG2: IC50 values reported as low as 2.32 µg/mL for certain derivatives .
  • Mechanism of Action :
    • Induction of apoptosis has been observed through increased Bax/Bcl-2 ratios and activation of caspases in treated cells .
    • Cell cycle analysis revealed that the compound causes cell cycle arrest at the S and G2/M phases, indicating its role in disrupting normal cell division processes .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • Bacterial Inhibition : It demonstrated moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis, while showing weaker activity against other tested strains .
  • Enzyme Inhibition : The compound acts as a potent inhibitor of urease and exhibits strong inhibition against acetylcholinesterase, which is crucial for its potential use in treating infections caused by urease-producing bacteria .

Pharmacological Studies

Pharmacological studies have elucidated the interaction mechanisms of the compound:

  • Binding Affinity : The compound shows high affinity for vascular endothelial growth factor A (VEGFA), modulating signaling pathways that are critical in cancer progression and angiogenesis .
  • Signaling Pathways : Activation of several signaling cascades has been noted, including those involving MAPK and AKT pathways, which are pivotal in cell survival and proliferation .

Study 1: Anticancer Efficacy

A study focused on the synthesis and evaluation of derivatives based on the core structure showed that modifications significantly enhanced anticancer activity. For instance:

  • A derivative with a benzyl piperidine moiety exhibited an IC50 value of 2.32 µg/mL against HepG2 cells, demonstrating the impact of structural modifications on potency .

Study 2: Antimicrobial Screening

Another investigation assessed the antibacterial properties of synthesized compounds related to this structure:

  • Compounds were screened against multiple bacterial strains, revealing that modifications led to varying degrees of efficacy, with some achieving strong inhibition against Bacillus subtilis and Salmonella typhi .

Q & A

Q. What synthetic routes are recommended for 5-amino-N-(4-chlorophenyl)-7-thia-1,9-diazatetracyclo[...]carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of this polycyclic compound likely involves multi-step reactions, including cyclization, amidation, and halogenation. For example, similar spirocyclic compounds are synthesized via reactions between ketones and benzothiazol-2-ylamines under controlled conditions (e.g., reflux in ethanol with catalytic acid) . Optimization can be achieved by varying temperature, solvent polarity, and catalyst loading. Design of Experiments (DoE) approaches, such as factorial design, can systematically evaluate interactions between variables (e.g., reaction time, stoichiometry) to maximize yield and purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodological Answer :
  • Spectroscopy : Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹), while ¹H/¹³C NMR confirms regiochemistry and substituent positions .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves absolute configuration and bond lengths/angles . ORTEP-III visualization tools aid in interpreting thermal ellipsoids and molecular packing .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies using high-performance liquid chromatography (HPLC) monitor degradation products under stress conditions (e.g., 40°C/75% RH for 6 months). Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life, while mass spectrometry identifies degradation pathways (e.g., hydrolysis of the amide bond) .

Advanced Research Questions

Q. How can factorial design optimize synthesis yield while minimizing byproduct formation?

  • Methodological Answer : A 2³ factorial design evaluates three factors (e.g., temperature, catalyst concentration, and solvent ratio) at two levels (high/low). Response surface methodology (RSM) models interactions, identifying optimal conditions. For instance, a central composite design (CCD) revealed that solvent polarity (ethanol/water ratio) significantly impacts cyclization efficiency in analogous systems . Table 1 : Example Factorial Design Variables for Synthesis Optimization
FactorLow LevelHigh Level
Temperature (°C)6080
Catalyst (mol%)510
Solvent (EtOH:H₂O)3:11:1

Q. How to resolve contradictions between SC-XRD and NMR data regarding conformational dynamics?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., ring puckering in solution vs. solid state). Variable-temperature NMR (e.g., ¹H NMR from 25°C to −60°C) detects conformational exchange, while SC-XRD with high-resolution data (R < 0.05) confirms static structures . Molecular dynamics (MD) simulations (e.g., AMBER force fields) bridge these observations by modeling flexibility .

Q. What computational strategies predict binding interactions with biological targets (e.g., enzymes)?

  • Methodological Answer : Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) screens against protein databases (e.g., PDB), while COMSOL Multiphysics models diffusion kinetics in cellular environments. AI-driven pipelines (e.g., AlphaFold) predict binding affinities and guide mutagenesis studies .

Q. How to address inconsistencies in bioactivity data across pharmacological assays?

  • Methodological Answer : Variability may stem from assay conditions (e.g., cell line heterogeneity, serum concentration). Meta-analysis using hierarchical clustering or principal component analysis (PCA) identifies outlier datasets. Standardized protocols (e.g., CLSI guidelines) and orthogonal assays (e.g., SPR for binding, cell viability for cytotoxicity) validate results .

Q. What mechanistic insights can isotopic labeling provide for key reactions (e.g., amidation)?

  • Methodological Answer : ¹³C/¹⁵N isotopic labeling tracks atom migration during reactions. For example, ¹H-¹³C HSQC NMR monitors intermediate formation in amidation steps. Kinetic isotope effects (KIE) distinguish between concerted and stepwise mechanisms (e.g., KIE > 1 suggests bond-breaking in the rate-limiting step) .

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